4-Chloro-3-methylphenol-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClO |
|---|---|
Molecular Weight |
145.60 g/mol |
IUPAC Name |
4-chloro-3-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i1D3 |
InChI Key |
CFKMVGJGLGKFKI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation
Deuteration Pathways for 4-Chloro-3-methylphenol-d3
The most common pathway for the deuteration of phenols involves a direct hydrogen-deuterium (H/D) exchange reaction. This is typically an electrophilic aromatic substitution where a deuteron (B1233211) (D+) replaces a proton (H+) on the aromatic ring. The hydroxyl (-OH) group is a strong activating group, directing substitution to the ortho and para positions. In the case of 4-Chloro-3-methylphenol (B1668792), the para position is blocked by a chlorine atom, and one ortho position is occupied by a methyl group. Therefore, H/D exchange is directed to the available ortho position (C6) and the other carbon atom ortho to the hydroxyl group (C2). The labile proton on the hydroxyl group itself also readily exchanges. This results in the specific incorporation of three deuterium (B1214612) atoms, yielding this compound.
Precursor: The logical and most direct precursor for the synthesis is the unlabeled compound, 4-Chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC). chemicalbook.comatamankimya.com Its established chemical structure provides a scaffold upon which the isotopic labeling can be performed.
Deuterium Source: The most common and cost-effective deuterium source for this type of reaction is deuterium oxide (D₂O), or heavy water. mdpi.com To drive the equilibrium of the H/D exchange reaction towards the deuterated product, a large molar excess of D₂O is typically used. Optimization involves ensuring the D₂O is of high isotopic purity and is used in sufficient quantity to act as both the deuterium donor and, in some cases, the solvent.
Achieving selective deuteration on the aromatic ring requires specific reaction conditions, often involving catalysis.
Acid Catalysis: Strong acids are frequently used to facilitate the electrophilic substitution of deuterium onto the aromatic ring. The acid protonates (or deuteronates) the ring, making it more susceptible to electrophilic attack. A 1:1 molar system of boron trifluoride and deuterium oxide is one example of a strong acid system used for deuterating aromatic compounds. osti.gov The reaction is typically performed by stirring the phenolic precursor with the deuterated acid catalyst system. Temperature and reaction time are critical parameters that must be optimized to maximize deuterium incorporation without promoting side reactions.
Below is a table summarizing typical conditions for acid-catalyzed deuteration of phenolic compounds.
| Parameter | Condition | Rationale |
| Catalyst | Strong Brønsted or Lewis acid (e.g., D₂SO₄, CF₃COOD, BF₃/D₂O) | Generates the electrophile (D⁺) and activates the aromatic ring for substitution. |
| Deuterium Source | Deuterium Oxide (D₂O) | Serves as the reservoir of deuterium to be incorporated. |
| Temperature | Elevated (e.g., 60-110 °C) | Increases the reaction rate to overcome the activation energy of C-H bond cleavage. |
| Reaction Time | Several hours to days | Allows the H/D exchange equilibrium to be reached for maximum incorporation. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidative side reactions of the phenol (B47542) at elevated temperatures. |
Purification and Isolation Techniques for Labeled Analogs
Following the synthesis, the reaction mixture will contain the desired deuterated product, any remaining unlabeled starting material, the catalyst, and the deuterium source. Isolating the pure this compound is a crucial step.
Given that 4-Chloro-3-methylphenol is a crystalline solid, recrystallization is an effective purification method. nih.gov Solvents such as petroleum ether or benzene (B151609) can be used to dissolve the crude product, and upon cooling, the purified deuterated compound will crystallize out, leaving impurities in the solution.
For more precise separation, particularly to remove residual unlabeled material, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of isotopically labeled compounds. bibliotekanauki.pl While deuteration causes only a very slight change in polarity, it can be sufficient for separation on a high-resolution column. reddit.com Solid Phase Extraction (SPE) is another method used to isolate and purify phenolic compounds from reaction mixtures. nih.gov
Structural Confirmation of this compound
Confirming the successful incorporation of deuterium and its specific location within the molecule requires sophisticated analytical techniques. The primary methods used are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique confirms the increase in molecular weight due to the replacement of hydrogen (atomic mass ≈ 1.008 Da) with deuterium (atomic mass ≈ 2.014 Da). The mass spectrum of this compound would show a molecular ion peak (M+) that is three mass units higher than that of the unlabeled compound (C₇H₇ClO, MW ≈ 142.58 Da). nist.gov This provides definitive evidence that three deuterium atoms have been incorporated into the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled 4-Chloro-3-methylphenol, signals corresponding to the protons at positions 2, 6, and the hydroxyl group would be visible. chemicalbook.commolbase.com Upon successful deuteration to form the -d3 analog, these specific signals would disappear or be significantly reduced in intensity, providing clear evidence of substitution at these sites.
¹³C NMR (Carbon-13 NMR): While ¹³C NMR primarily observes carbon atoms, the coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling. This results in a characteristic triplet-like splitting pattern for the deuterated carbon atoms and a shift to a slightly lower frequency (upfield shift), further confirming the locations of isotopic labeling.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous confirmation of the labeling. clearsynth.com
The following table summarizes the expected analytical data for confirming the structure of this compound.
| Analytical Technique | Unlabeled 4-Chloro-3-methylphenol | Expected this compound |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z ~142.5 | Molecular Ion (M⁺) peak at m/z ~145.5 |
| ¹H NMR | Signals present for protons at C2, C6, and OH | Absence or significant reduction of signals for protons at C2, C6, and OH |
| ²H NMR | No signal | Signals present corresponding to deuterium at C2, C6, and OH positions |
| ¹³C NMR | Singlet/doublet signals for C2 and C6 carbons | Triplet-like signals for C2 and C6 carbons due to C-D coupling |
Advanced Analytical Methodologies Utilizing 4 Chloro 3 Methylphenol D3
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the detection and quantification of chemical compounds. The use of isotopically labeled internal standards like 4-chloro-3-methylphenol-d3 is central to achieving high-quality analytical results.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. This "isotope-labeled" standard, in this case, this compound, is nearly identical to the analyte of interest, 4-chloro-3-methylphenol (B1668792). The key difference is the presence of deuterium (B1214612) atoms, which increases its mass without significantly altering its chemical properties.
The fundamental principle of IDMS is that the labeled and unlabeled compounds exhibit the same behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, one can accurately determine the concentration of the analyte in the original sample, compensating for any losses that may occur during the analytical procedure.
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods with this compound Internal Standard
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenols like 4-chloro-3-methylphenol, derivatization is often employed to improve chromatographic performance and sensitivity. univ-lyon1.fr The use of this compound as an internal standard in GC-MS methods helps to correct for variations in derivatization efficiency, injection volume, and instrument response.
In a typical GC-MS method, a known quantity of this compound is added to the sample prior to any preparation steps. The sample is then extracted and derivatized, converting the phenols into less polar and more volatile compounds suitable for GC analysis. univ-lyon1.fr The resulting extract is injected into the GC-MS system, where the derivatized analyte and internal standard are separated and detected. By comparing the peak area of the analyte to that of the internal standard, a precise quantification can be achieved.
Table 1: Example GC-MS Method Parameters for 4-Chloro-3-methylphenol Analysis
| Parameter | Condition |
| GC Column | DB-5 or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (Analyte) | To be determined based on derivatization |
| Monitored Ions (Internal Standard) | To be determined based on derivatization |
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods with this compound Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. The use of this compound as an internal standard is crucial for accurate quantification in complex matrices, as it compensates for matrix effects that can suppress or enhance the analyte signal.
In LC-MS/MS methods, the analyte and internal standard are separated by liquid chromatography before being introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This highly selective detection method, combined with the use of the isotopically labeled internal standard, allows for reliable quantification even at very low concentrations.
Table 2: Illustrative LC-MS/MS Parameters for 4-Chloro-3-methylphenol Analysis
| Parameter | Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Precursor Ion (Analyte) | m/z 141 |
| Product Ions (Analyte) | To be determined by infusion |
| Precursor Ion (Internal Standard) | m/z 144 |
| Product Ions (Internal Standard) | To be determined by infusion |
High-Resolution Mass Spectrometry for Trace Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of analytes from isobaric interferences. When coupled with this compound as an internal standard, HRMS offers exceptional selectivity and sensitivity for trace-level analysis. The precise mass measurements allow for the confident identification and quantification of 4-chloro-3-methylphenol in complex samples, further enhancing the reliability of the analytical data.
Sample Preparation and Matrix Effects Mitigation
Effective sample preparation is a critical step in any analytical method, aimed at isolating the analyte of interest from the sample matrix and minimizing interferences.
Solid Phase Extraction (SPE) Optimization for this compound Analysis
Solid-phase extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. thermofisher.com The optimization of SPE methods is crucial for achieving high recovery and purity of the analyte and its internal standard.
For the analysis of 4-chloro-3-methylphenol, a reversed-phase SPE sorbent is typically employed. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte and the this compound internal standard with an appropriate organic solvent. The choice of sorbent, wash solvents, and elution solvent must be carefully optimized to ensure efficient extraction and minimize the loss of the target compounds. The co-elution of the analyte and the internal standard during this process is essential for accurate quantification.
Table 3: General Steps for SPE Optimization
| Step | Purpose | Key Variables to Optimize |
| Conditioning | To activate the sorbent and ensure reproducible retention. | Conditioning solvents and volumes. |
| Sample Loading | To retain the analyte and internal standard on the sorbent. | Sample pH, flow rate, and volume. |
| Washing | To remove interfering compounds from the sorbent. | Wash solvent composition and volume. |
| Elution | To recover the analyte and internal standard from the sorbent. | Elution solvent composition, volume, and flow rate. |
Microwave-Assisted Extraction (MAE) for Solid Matrices
Microwave-Assisted Extraction (MAE) is an advanced and efficient technique for the extraction of semi-volatile organic compounds, such as chlorophenols, from solid environmental matrices like soil and sediment. rsc.orgresearchgate.net The use of isotopically labeled standards, including this compound, is critical in these analytical procedures for accurate quantification, as they serve as internal standards to correct for matrix effects and variations in extraction efficiency.
The MAE process involves heating a sample suspended in a suitable solvent with microwave energy in a closed vessel. mdpi.com This rapid, localized heating of the solvent and any residual moisture in the sample accelerates the desorption of analytes from the matrix particles into the solvent. nih.gov For chlorophenols, common extraction solvents include mixtures of hexane (B92381) and acetone (B3395972) or alkaline water. rsc.orgresearchgate.net The deuterated standard, this compound, is spiked into the sample prior to extraction. Because its chemical properties are nearly identical to the non-deuterated analyte, it experiences similar extraction conditions and potential losses.
Key parameters that are optimized to maximize extraction efficiency include the choice of solvent, solvent volume, temperature, extraction time, and microwave power. rsc.orgmdpi.com The extracts obtained from MAE can often be analyzed directly by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with minimal need for cleanup steps. rsc.org
Below is a table summarizing typical parameters for the MAE of phenols from solid matrices.
| Parameter | Typical Range/Value | Purpose |
| Solvent | Hexane-Acetone, Methanol, Acetonitrile, Water (pH adjusted) | To solubilize the target analytes from the sample matrix. |
| Temperature | 60 - 120 °C | To increase the solubility and diffusion rate of the analytes. |
| Time | 5 - 30 minutes | To allow for complete extraction of the analytes. |
| Microwave Power | 250 - 1000 W | To control the rate of heating of the sample and solvent. |
| Sample to Solvent Ratio | 1:10 to 1:30 (g/mL) | To ensure sufficient solvent for effective extraction. |
Chromatographic Separation Enhancements for this compound
Following extraction, chromatographic techniques are employed to separate this compound and its corresponding non-deuterated analyte from other compounds present in the complex matrix extract. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used. sigmaaldrich.comjcsp.org.pk
In High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). jcsp.org.pkresearchgate.net While this compound and its non-deuterated analog are chemically very similar, slight differences in retention time can sometimes be observed due to the isotopic labeling. However, they typically co-elute. The primary goal of the chromatographic separation is to resolve the target analyte from interfering matrix components. researchgate.net Enhancements in separation can be achieved by optimizing the mobile phase gradient, flow rate, and column temperature.
In Gas Chromatography (GC) , separation occurs based on the volatility and interaction of analytes with the stationary phase of the capillary column. For polar compounds like phenols, derivatization is often performed prior to GC analysis to increase their volatility and improve peak shape. nih.gov The separation of this compound is typically performed on a nonpolar or medium-polarity capillary column. Mass spectrometry (MS) is the preferred detection method, as it can easily distinguish between the deuterated standard and the native analyte based on their different mass-to-charge ratios (m/z). nih.gov This allows for accurate quantification even if the compounds are not chromatographically resolved.
Spectroscopic Characterization Techniques
Vibrational Spectroscopy (IR, Raman) Studies on 4-Chloro-3-methylphenol and its Deuterated Analogs
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups of a compound. researchgate.net For 4-Chloro-3-methylphenol, the spectra are characterized by specific vibrational modes associated with the phenolic hydroxyl group, the aromatic ring, the methyl group, and the carbon-chlorine bond.
Key vibrational bands for 4-Chloro-3-methylphenol include:
O-H stretch: A broad band typically found in the region of 3200-3600 cm⁻¹.
Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H stretch (methyl group): Signals appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: A series of sharp bands between 1400 and 1600 cm⁻¹.
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
C-Cl stretch: A band typically observed in the lower frequency region of 600-800 cm⁻¹.
Upon deuteration of the aromatic ring in this compound, significant shifts in the vibrational frequencies of the bonds involving deuterium are expected. The most pronounced change is the shift of the C-H stretching vibrations to lower frequencies (C-D stretch), which is predicted by the Hooke's law model for a harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass.
The following table compares the characteristic vibrational frequencies of 4-Chloro-3-methylphenol with the expected frequencies for its ring-deuterated analog.
| Vibrational Mode | 4-Chloro-3-methylphenol (cm⁻¹) | Expected this compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 - 3100 | Not Present |
| Aromatic C-D Stretch | Not Present | ~2200 - 2300 |
| Aromatic C-H Bend | ~1000 - 1200 | Not Present |
| Aromatic C-D Bend | Not Present | ~750 - 900 |
| O-H Stretch | ~3200 - 3600 | ~3200 - 3600 |
| Methyl C-H Stretch | ~2850 - 2960 | ~2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation and determining the position of deuterium atoms in a molecule. researchgate.net Both ¹H NMR and ²H NMR can be utilized for the characterization of this compound.
¹H NMR (Proton NMR): The degree of deuteration can be readily determined using ¹H NMR spectroscopy. researchgate.net In the spectrum of unlabeled 4-Chloro-3-methylphenol, specific signals corresponding to the protons on the aromatic ring, the hydroxyl group, and the methyl group are observed. nih.govrsc.org When the aromatic ring is deuterated to form this compound, the signals corresponding to the aromatic protons will decrease in intensity or disappear completely, depending on the efficiency of the deuteration process. researchgate.net By integrating the remaining proton signals (e.g., the methyl protons) and comparing them to the integrals of the aromatic region, the percentage of deuterium incorporation can be calculated. rsc.org
²H NMR (Deuterium NMR): While ¹H NMR shows the absence of protons, ²H NMR allows for the direct observation of the deuterium nuclei. wikipedia.org Deuterium is an NMR-active nucleus with a spin I=1. The ²H NMR spectrum of this compound would show signals in the chemical shift regions corresponding to the deuterated positions on the aromatic ring. wikipedia.org Although the resolution is generally lower than in ¹H NMR, it provides direct evidence of deuteration and can be used to study molecular dynamics in the solid state. wikipedia.orgsfasu.edu
Comparative Spectroscopic Analysis of 4-Chloro-3-methylphenol and this compound
A comparative analysis of the spectroscopic data for 4-Chloro-3-methylphenol and its deuterated analog, this compound, reveals distinct differences that arise from the isotopic substitution. These differences are fundamental for the use of the deuterated compound as an internal standard in analytical chemistry.
Mass Spectrometry (MS): In MS, the most apparent difference is the molecular weight. The substitution of three hydrogen atoms (atomic mass ≈ 1 amu) with three deuterium atoms (atomic mass ≈ 2 amu) results in an increase of the molecular weight by three mass units. This mass shift is readily observed in the mass spectrum, allowing for the clear differentiation and simultaneous quantification of the analyte and the internal standard.
Vibrational Spectroscopy (IR/Raman): As detailed in section 3.3.1, the primary difference in the IR and Raman spectra is the shift of vibrational modes involving the substituted atoms to lower frequencies. researchgate.net The aromatic C-H stretching and bending vibrations are replaced by C-D stretching and bending vibrations at significantly lower wavenumbers. researchgate.net
NMR Spectroscopy: In ¹H NMR, the signals for the aromatic protons present in 4-Chloro-3-methylphenol are absent in the fully deuterated this compound. researchgate.net Conversely, the ²H NMR spectrum will show signals for the deuterated analog that are absent for the non-deuterated compound. wikipedia.org
The table below summarizes the key spectroscopic differences.
| Spectroscopic Technique | 4-Chloro-3-methylphenol | This compound | Key Difference |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 142/144 | Molecular Ion (M⁺) at m/z 145/147 | Mass shift of +3 amu |
| IR/Raman Spectroscopy | Aromatic C-H stretch (~3050 cm⁻¹) | Aromatic C-D stretch (~2250 cm⁻¹) | Lower frequency for C-D modes |
| ¹H NMR Spectroscopy | Signals for aromatic protons present | Signals for aromatic protons absent | Disappearance of proton signals |
| ²H NMR Spectroscopy | No signals | Signals for aromatic deuterons present | Appearance of deuterium signals |
Environmental Fate and Degradation Mechanisms of 4 Chloro 3 Methylphenol Investigated with Deuterated Analogs
Biodegradation Pathways of 4-Chloro-3-methylphenol (B1668792) and Deuterium (B1214612) Tracing
Biodegradation is a key process governing the fate of organic compounds in the environment. The microbial breakdown of 4-Chloro-3-methylphenol has been observed under different redox conditions, following distinct metabolic routes.
The biodegradation of 4-Chloro-3-methylphenol is carried out by various microorganisms under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov A facultative bacterium, Thauera sp. strain DO, isolated from sludge and sediment, has demonstrated the ability to use 4-Chloro-3-methylphenol as its sole source of carbon and energy in both environments. nih.govresearchgate.net
Under aerobic conditions, this strain degrades the compound via two separate pathways. nih.govresearchgate.net The primary pathway involves a reductive dehalogenation step, converting 4-Chloro-3-methylphenol to m-cresol (B1676322), which is then funneled into the catechol degradation pathway. nih.gov A second, alternative aerobic pathway involves the oxidation of the methyl group to form 4-chlorobenzoate. wikipedia.orgnih.gov
In anaerobic settings, the degradation begins with a rapid dechlorination of 4-Chloro-3-methylphenol to m-cresol, which then undergoes further transformation before complete degradation. nih.govresearchgate.net Studies have shown that the degradation efficiency varies with the redox environment. For an initial concentration of 0.3 mM, Thauera sp. DO achieved 100% transformation within 12 hours aerobically and 85% transformation within the same timeframe anaerobically. nih.govresearchgate.net A sequential two-stage anaerobic-aerobic process was found to be even more effective, achieving nearly complete degradation within 6 hours. nih.gov
Table 1: Degradation Efficiency of 4-Chloro-3-methylphenol by Thauera sp. strain DO
| Condition | Initial Concentration | Time (hours) | Degradation (%) |
| Aerobic | 0.3 mM | 12 | 100% |
| Anaerobic | 0.3 mM | 12 | 85% |
| Two-stage Anaerobic-Aerobic | 0.3 mM | 6 | ~100% |
Data sourced from studies on Thauera sp. strain DO. nih.govresearchgate.net
Identifying the intermediate products of biodegradation is crucial for mapping metabolic pathways. The primary transformation products identified during the microbial degradation of 4-Chloro-3-methylphenol are m-cresol and 4-chlorobenzoate. nih.gov Further oxidation can lead to the formation of catecholic compounds like 4-chlorocatechol. wikipedia.org
While direct studies employing 4-Chloro-3-methylphenol-d3 for tracing these specific microbial transformations were not found in the reviewed literature, the use of such deuterated analogs is a standard and powerful technique in metabolic research. This compound, in which the three hydrogen atoms on the methyl group are replaced by deuterium, can be used as a reactant or substrate in biodegradation experiments. cymitquimica.com By using analytical techniques like mass spectrometry (MS) coupled with gas or liquid chromatography (GC-MS or LC-MS), researchers can track the deuterium label. If, for example, a transformation product retains the deuterated methyl group, its mass spectrum will show a characteristic shift corresponding to the mass of the deuterium atoms. This provides definitive evidence that the product originated from the initial deuterated substrate, helping to confirm metabolic pathways and identify novel, previously unknown metabolites.
Advanced Oxidation Processes (AOPs) Studies
Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic pollutants that are resistant to conventional treatment methods. These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH).
The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a widely studied AOP for the degradation of phenolic compounds. nih.gov The degradation of 4-Chloro-3-methylphenol (CMP) by Fenton's reagent is significantly influenced by temperature. nih.govresearchgate.net In one study, the degradation was compared at 25°C and 70°C. nih.gov At 70°C, the total organic carbon (TOC) removal reached 85% after 24 hours, substantially higher than the 36% removal achieved at 25°C. nih.gov
Furthermore, the conversion of organically bound chlorine to inorganic chloride ions was faster and more complete at the higher temperature, reaching 100% within 3 hours at 70°C, compared to 87% after 27 hours at 25°C. nih.gov This suggests that a key degradation mechanism is hydroxy substitution (ipso-substitution) of the chlorine atom. nih.gov The enhanced mineralization at 70°C is attributed to a higher concentration of hydroxyl radicals, leading to more extensive oxidation of CMP into organic acids and a subsequent higher rate of decarboxylation of these acids. nih.gov Heterogeneous Fenton-like systems using catalysts like nanoparticulate zero-valent iron (nZVI) have also proven effective, with hydroxyl radicals, particularly those bound to the catalyst surface, playing a dominant role in the oxidation of CMP. nih.gov
Table 2: Effect of Temperature on Fenton's Reagent Degradation of 4-Chloro-3-methylphenol
| Parameter | Temperature | Reaction Time | Efficiency |
| Max. TOC Removal | 25°C | ~24 hours | 36% |
| Max. TOC Removal | 70°C | ~24 hours | 85% |
| Organic Chlorine Conversion | 25°C | 27 hours | 87% |
| Organic Chlorine Conversion | 70°C | 3 hours | 100% |
Initial Conditions: [CMP]₀ = 10 mM, [Fe²⁺]₀ = 0.5 mM, [H₂O₂]₀/[CMP]₀ = 80, pH₀ = 3. nih.gov
Ozonation is another AOP, but its efficiency in completely mineralizing organic pollutants can be limited. bohrium.com Catalytic ozonation, which combines ozone with a catalyst, enhances the generation of reactive oxygen species and improves degradation rates. bohrium.comencyclopedia.pub
The use of a zinc-carbon nanotubes (Zn-CNTs) composite as a catalyst has been shown to significantly enhance the degradation and mineralization of 4-Chloro-3-methylphenol. nih.gov The rate constant for TOC removal in the Zn-CNTs/O₃ system was 0.29 min⁻¹, which is nearly five times higher than the 0.059 min⁻¹ observed with ozone alone. nih.gov This enhancement is partly due to the in-situ generation of H₂O₂ by the Zn-CNTs/O₂ system. nih.gov Similarly, catalysts such as Mn-Cu/Al₂O₃ have been developed for the efficient catalytic ozonation of 4-Chloro-3-methylphenol, demonstrating good performance over a broad pH range and in natural water matrices. researchgate.net The primary reactive oxygen species identified in these processes are often hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.net
Table 3: Comparison of TOC Removal Rate Constants for 4-Chloro-3-methylphenol
| System | TOC Removal Rate Constant (min⁻¹) |
| O₃ alone | 0.059 |
| Zn-CNTs/O₃ | 0.29 |
Data from a study on catalytic ozonation. nih.gov
Hydrolysis and photolysis are two other important abiotic degradation pathways. Studies have shown that 4-Chloro-3-methylphenol is stable to hydrolysis at environmentally relevant pH values of 4, 7, and 9, indicating that this process does not significantly contribute to its degradation in aquatic environments. industrialchemicals.gov.auatamanchemicals.com
Regarding photolysis, 4-Chloro-3-methylphenol absorbs light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct degradation by sunlight. atamanchemicals.com In the atmosphere, it is predicted to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours. atamanchemicals.com Photocatalytic degradation using semiconductors like TiO₂ has also been investigated for similar chlorophenols, showing that the process is feasible. nih.gov
The use of this compound would be highly valuable in detailed photolytic studies. By tracking the deuterated methyl group, researchers could distinguish between different photochemical reaction mechanisms. For instance, it could help determine whether degradation proceeds via cleavage of the aromatic ring, transformation of the methyl group, or loss of the chlorine atom, and aid in the structural elucidation of photoproducts using mass spectrometry. However, no specific studies utilizing the deuterated analog for this purpose were identified in the search.
Environmental Monitoring and Occurrence Studies Utilizing this compound as an Internal Standard
The accurate quantification of micropollutants like 4-chloro-3-methylphenol in complex environmental matrices such as water and soil is a significant analytical challenge. The use of isotopically labeled standards, particularly deuterated analogs, is a cornerstone of robust analytical methods, primarily employing isotope dilution mass spectrometry (IDMS). restek.comepa.gov In this technique, a known quantity of the deuterated standard (e.g., this compound) is added to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation steps (extraction, cleanup) and instrumental analysis conditions as the native (non-deuterated) analyte. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, a highly accurate and precise quantification can be achieved, compensating for matrix effects and variations in extraction recovery. restek.comepa.gov
One key study developed a comprehensive analytical framework for the multi-residue analysis of various chemically diverse endocrine disruptors, including 4-chloro-3-methylphenol, in complex environmental matrices. nih.govd-nb.info This study utilized ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) and employed 4-chloro-3-methylphenol-d2 as an internal standard to ensure accurate quantification. nih.govd-nb.info The principles and applications of using a -d2 analog are directly transferable to the use of a -d3 analog.
4-Chloro-3-methylphenol has been detected in various environmental compartments, highlighting its persistence and mobility. Its presence is often linked to discharges from industrial and municipal wastewater treatment plants, as well as runoff from areas where products containing this chemical are used. lanxess.commdpi.com
A systematic review of phenolic compounds in groundwater identified 4-chloro-3-methylphenol as a priority pollutant, with reported concentrations ranging significantly depending on the location and proximity to contamination sources. mdpi.com For instance, concentrations in groundwater have been reported from as low as 4 ng/L for similar chlorophenols to much higher levels in contaminated areas. mdpi.com
In a detailed monitoring study utilizing a deuterated internal standard for accurate quantification, 4-chloro-3-methylphenol was measured in various water and sludge samples. The results of this study are summarized in the table below.
Table 1: Concentration of 4-Chloro-3-methylphenol in Different Environmental Matrices
| Environmental Matrix | Concentration Range (ng/L or ng/g) | Notes |
|---|---|---|
| Influent Wastewater | 100 - 1000 | Concentrations can be highly variable depending on the industrial and domestic inputs to the treatment plant. |
| Effluent Wastewater | 50 - 500 | Indicates that conventional wastewater treatment processes do not completely remove the compound. |
| River Water | 10 - 100 | Demonstrates the direct impact of wastewater effluent on receiving water bodies. |
| Digested Sludge | 5 - 50 (ng/g) | Shows the partitioning of the compound onto solid phases during wastewater treatment. |
Data derived from studies utilizing deuterated internal standards for quantification. nih.govd-nb.info
The presence of 4-chloro-3-methylphenol has also been documented in house dust, indicating its potential for indoor environmental contamination. researchgate.net A study on house dust found a median concentration of 0.98 mg/kg and a 95th percentile concentration of 6.1 mg/kg, suggesting that its use in consumer products and building materials can lead to its accumulation in indoor environments. researchgate.net
The transport and distribution of 4-chloro-3-methylphenol in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments. While it is considered biodegradable, its rate of degradation can be influenced by various environmental factors. lanxess.com It is not expected to strongly adsorb to soils or sediments, which suggests a potential for mobility in the aqueous phase. lanxess.com
The detection of 4-chloro-3-methylphenol in river water downstream from wastewater treatment plants is a clear indicator of its transport in aquatic systems. nih.govd-nb.info The compound can be transported over considerable distances in rivers and potentially accumulate in downstream ecosystems.
Furthermore, the presence of 4-chloro-3-methylphenol in digested sludge from wastewater treatment plants indicates its partitioning from the water phase to solid organic matter. nih.govd-nb.info When this sludge is applied to land as a fertilizer, it can introduce the compound into terrestrial environments, where it may be taken up by plants or leach into groundwater.
The following table summarizes the key transport and distribution pathways for 4-chloro-3-methylphenol in the environment.
Table 2: Environmental Transport and Distribution of 4-Chloro-3-methylphenol
| Environmental Compartment | Transport Mechanism | Distribution Fate |
|---|---|---|
| Aquatic Environment | ||
| Wastewater | Discharge from industrial and municipal sources | Transport to wastewater treatment plants. |
| Rivers and Lakes | Effluent from wastewater treatment plants, surface runoff | Dilution, downstream transport, and potential bioaccumulation in aquatic organisms. lanxess.com |
| Groundwater | Leaching from contaminated soil and landfill sites | Potential for long-term contamination of drinking water sources. mdpi.com |
| Terrestrial Environment | ||
| Soil | Application of contaminated sewage sludge, spills | Adsorption to soil particles, uptake by plants, or leaching to groundwater. |
| Sediment | Deposition from the water column | Accumulation in riverbeds and lake bottoms, providing a long-term reservoir of the compound. |
This table synthesizes information on the environmental behavior of 4-chloro-3-methylphenol.
Biochemical and Mechanistic Investigations Using 4 Chloro 3 Methylphenol D3
Isotopic Tracing for Metabolic Pathway Elucidation
Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique for tracing the metabolic fate of compounds within biological systems. acs.orgsimsonpharma.comsymeres.com The use of 4-chloro-3-methylphenol-d3 allows for the clear differentiation between the administered compound and its subsequent metabolites, aiding in the comprehensive elucidation of its biotransformation pathways. symeres.com
In Vitro Biotransformation Studies with this compound
In vitro systems, such as liver microsomes, provide a controlled environment to study the metabolism of xenobiotics. While specific studies on the in vitro biotransformation of this compound are not extensively detailed in the public domain, the principles of such investigations are well-established. These studies typically involve incubating the deuterated compound with a microsomal preparation, which contains a high concentration of drug-metabolizing enzymes.
The biocide 4-chloro-3-methylphenol (B1668792) (CMP) is a known additive in various industrial products, including metal-working fluids. nih.gov Research on its non-deuterated form has shown that it can penetrate human skin. nih.gov In vitro studies using human epidermis have been conducted to assess the permeability of CMP from different vehicles. nih.gov Such experimental setups could be readily adapted to use this compound to trace the parent compound and its metabolites as they pass through and are potentially modified by the skin.
Identification of Metabolites through Deuterium Labeling
The key advantage of using this compound lies in the ease of identifying its metabolites. symeres.com Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can distinguish between the deuterated parent compound and its metabolites based on their mass-to-charge ratios. nih.gov The deuterium atoms act as a stable isotopic label, creating a distinct mass signature that simplifies the process of tracking the metabolic transformations of the molecule. acs.orgnih.gov For its non-deuterated counterpart, 4-chloro-3-methylphenol, degradation pathways have been proposed to involve intermediates such as catechols and hydroquinones. researchgate.netwikipedia.org It is plausible that similar pathways exist for the deuterated analog.
Enzymatic Degradation Studies and Reaction Kinetics
The degradation of chlorophenolic compounds, including 4-chloro-3-methylphenol, has been the subject of numerous studies. The introduction of deuterium in this compound can influence the kinetics of enzymatic reactions due to the kinetic isotope effect. symeres.com
Studies on the photocatalytic degradation of various phenols have shown that 4-chloro-3-methylphenol degrades relatively quickly compared to other substituted phenols. researchgate.netcapes.gov.br The degradation often follows first-order kinetics. capes.gov.br For instance, the photocatalytic degradation rate of 4-chloro-3-methylphenol was found to be significantly faster than that of 4-methyl-2-nitrophenol. researchgate.netcapes.gov.br Under aerobic conditions, the degradation of p-chlorocresol (4-chloro-3-methylphenol) by certain bacteria can proceed through two main pathways: reductive dehalogenation to m-cresol (B1676322) followed by the catechol degradation pathway, or methyl oxidation to 4-chlorobenzoate. researchgate.net Anaerobic degradation, on the other hand, often begins with rapid dechlorination to m-cresol. researchgate.net
The table below summarizes the comparative degradation rates of various substituted phenols, highlighting the relative reactivity of 4-chloro-3-methylphenol.
| Compound | Relative Degradation Rate |
| 4-chloro-3-methyl phenol (B47542) | Highest |
| 2-chloro,4-methylphenol | High |
| 4-chloro,2-nitrophenol | Moderate |
| 4-chloro,2-methyl phenol | Moderate |
| 4-chloro,3-nitrophenol | Low |
| 2-chloro,4-nitrophenol | Low |
| 4-methyl,2-nitrophenol | Lowest |
| This table is based on the findings from a study on the photocatalytic degradation of various phenols. researchgate.netcapes.gov.br |
Mechanistic Research on Molecular Interactions and Pathways
4-chloro-3-methylphenol and its deuterated form are utilized in mechanistic research to understand their interactions with specific molecular targets and their effects on cellular signaling.
Investigation of Ryanodine (B192298) Receptor Agonist Activity using Deuterated Analog
4-chloro-m-cresol (a synonym for 4-chloro-3-methylphenol) is recognized as a potent agonist of the ryanodine receptor (RyR), a critical component of intracellular calcium release channels. ebi.ac.ukatamanchemicals.com Ryanodine receptors are involved in converting extracellular stimuli into intracellular calcium signals. yale.edu The use of a deuterated analog like this compound can be instrumental in detailed studies of its binding and activation mechanisms with the RyR. While specific studies employing the deuterated analog for this purpose are not widely reported, the principle of using isotopically labeled compounds to probe receptor-ligand interactions is a common practice in pharmacology. researchgate.net The activation of RyRs by 4-chloro-m-cresol leads to the release of calcium from intracellular stores, which can be a key event in various physiological and pathophysiological processes. ebi.ac.ukplos.org
Studies on Cellular Responses and Signaling Pathways (excluding clinical outcomes)
The modulation of intracellular calcium levels by 4-chloro-3-methylphenol has significant implications for various cellular responses and signaling pathways. nih.gov The compound's ability to activate ryanodine receptors and cause calcium release can trigger a cascade of downstream events. ebi.ac.uknih.gov For example, cresol-related compounds have been shown to affect Ca2+ homeostasis in different cell types, including human neutrophils and mouse skeletal muscle. nih.gov Research has demonstrated that 4-chloro-m-cresol can induce Ca2+ flux in human neutrophils. ebi.ac.uknih.gov Understanding these cellular responses is crucial for elucidating the broader biological effects of this compound. The use of this compound in such studies would allow for precise tracking of the compound and its correlation with specific cellular events, without the confounding variables of metabolic breakdown into non-deuterated products.
Genotoxicity Studies in Laboratory Models (excluding human data)
Following a comprehensive review of publicly available scientific literature, no specific studies on the genotoxicity of the deuterated compound this compound were identified. Research and regulatory assessments of genotoxicity have focused on the non-deuterated parent compound, 4-chloro-3-methylphenol (also known as chlorocresol).
Deuterated compounds like this compound are typically synthesized for use as internal standards in analytical chemistry or to investigate metabolic pathways and kinetic isotope effects. The substitution of hydrogen with deuterium atoms can sometimes influence the rate of metabolism, but it is not expected to alter the fundamental chemical properties that would lead to a different genotoxic profile from the parent compound. However, without direct experimental evidence, a definitive statement on the genotoxicity of this compound cannot be made.
The available body of evidence for the non-deuterated 4-chloro-3-methylphenol indicates a lack of genotoxic potential in a standard battery of in vitro and in vivo tests. These include bacterial reverse mutation assays (Ames test), tests for chromosomal aberrations in mammalian cells, and in vivo micronucleus assays in rodents. For instance, multiple studies on Salmonella typhimurium have reported negative results. Similarly, in vitro and in vivo studies in mammalian systems, including rats, mice, and hamsters, have generally shown negative results for genotoxicity.
While it is often inferred that the toxicological profile of a deuterated isotopologue will be closely aligned with its non-deuterated counterpart, dedicated studies are required for a conclusive assessment. As of the current date, such dedicated genotoxicity studies for this compound are not available in the public domain. Therefore, no data tables or detailed research findings on the genotoxicity of this specific deuterated compound can be presented.
Applications and Research Utility of 4 Chloro 3 Methylphenol D3
Quality Control and Analytical Method Validation in Research
In the realm of analytical chemistry, particularly in the validation of new methods, isotopically labeled standards are indispensable. 4-Chloro-3-methylphenol-d3 is employed to ensure the accuracy, precision, and robustness of analytical techniques developed for the quantification of its non-deuterated counterpart.
Key Aspects of its Role in Quality Control and Method Validation:
Accuracy and Recovery: By spiking samples with a known concentration of this compound at the beginning of the sample preparation process, analysts can accurately determine the recovery of the target analyte (4-chloro-3-methylphenol). The deuterated standard behaves almost identically to the non-deuterated compound during extraction, cleanup, and derivatization steps. Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard, allowing for precise correction of the final calculated concentration.
Precision: The use of this compound as an internal standard improves the precision of an analytical method. It compensates for variations in instrument response and injection volume, leading to more consistent and reproducible results across multiple analyses.
Matrix Effects: In complex matrices such as environmental or biological samples, other co-eluting substances can enhance or suppress the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects. By comparing the signal of the analyte to that of the internal standard, these effects can be effectively normalized.
Reference Standard for Quantitative Analysis in Environmental Science and Biology
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of 4-chloro-3-methylphenol (B1668792) in various matrices. This technique is considered a gold standard for quantitative analysis due to its high accuracy and precision.
Applications in Environmental and Biological Analysis:
Environmental Monitoring: 4-chloro-3-methylphenol can be present in industrial wastewater and soil as a result of its use as a disinfectant and preservative. univ-lyon1.fr Regulatory bodies and environmental agencies require sensitive and accurate methods for its detection and quantification. The use of this compound as an internal standard in methods such as gas chromatography-mass spectrometry (GC-MS) allows for the reliable measurement of 4-chloro-3-methylphenol at trace levels in environmental samples. nih.gov
Biological Monitoring: Exposure to 4-chloro-3-methylphenol can be assessed by measuring its concentration in biological fluids such as urine or blood. hmdb.canih.gov Isotope dilution analysis with this compound ensures that the measurements are not skewed by the complex biological matrix, providing accurate data for toxicological and epidemiological studies.
Below is an interactive table summarizing the typical use of this compound in a quantitative analytical workflow.
| Step | Procedure | Role of this compound |
| 1. Sample Collection | Collection of environmental (e.g., water, soil) or biological (e.g., urine, plasma) samples. | Not directly involved. |
| 2. Spiking | A known amount of this compound is added to the sample. | Acts as an internal standard to track the analyte through the entire process. |
| 3. Sample Preparation | Extraction, cleanup, and concentration of the analyte and internal standard from the sample matrix. | Co-extracts with the analyte, allowing for the correction of procedural losses. |
| 4. Derivatization (optional) | Chemical modification to improve chromatographic properties or detection sensitivity. | Undergoes the same derivatization reaction as the analyte. |
| 5. Instrumental Analysis | Typically GC-MS or LC-MS/MS analysis. | Co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio. |
| 6. Quantification | The ratio of the analyte signal to the internal standard signal is used to calculate the analyte concentration. | Compensates for instrument variability and matrix effects, ensuring accurate quantification. |
Research Tool for Understanding Isotope Effects and Labeling Integrity
Beyond its use as an internal standard, this compound can be a valuable tool in fundamental chemical and biochemical research, particularly in the study of isotope effects and the stability of isotopic labels.
Kinetic Isotope Effects (KIE):
The substitution of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. By comparing the reaction rates of 4-Chloro-3-methylphenol and this compound in various chemical or enzymatic reactions, researchers can gain insights into reaction mechanisms. For instance, a significant KIE in a metabolic pathway would suggest that the cleavage of a C-H bond on the deuterated methyl group is a rate-determining step. While specific studies on this compound are not widely reported, research on other phenolic compounds demonstrates the utility of deuterium labeling in elucidating reaction mechanisms. researchgate.net
Labeling Integrity:
In metabolic studies, it is crucial to ensure that the isotopic label remains on the molecule and does not exchange with protons from the solvent or other sources. Studies with this compound can be used to assess the stability of the deuterium label under various physiological and environmental conditions. This is particularly important for ensuring the reliability of tracer studies in metabolism and pharmacokinetics.
Comparative Studies with Non-Deuterated 4-Chloro-3-methylphenol
While direct comparative studies focusing on the physicochemical properties of this compound and its non-deuterated analog are not extensively published, a comparison of their key characteristics is fundamental to understanding the utility of the deuterated compound.
The primary difference between the two compounds is their molecular weight, which arises from the replacement of three hydrogen atoms with three deuterium atoms on the methyl group. This mass difference is the basis for their differentiation in mass spectrometry.
Below is an interactive data table comparing the key properties of 4-Chloro-3-methylphenol and its deuterated analog.
| Property | 4-Chloro-3-methylphenol | This compound |
| Molecular Formula | C₇H₇ClO | C₇H₄D₃ClO |
| Molecular Weight | ~142.58 g/mol nist.gov | ~145.60 g/mol |
| Key Mass Spectral Fragments (Electron Ionization) | m/z 142 (M⁺), 107 (M-Cl)⁺, 77 (C₆H₅)⁺ | m/z 145 (M⁺), 110 (M-Cl)⁺, 77 (C₆H₅)⁺ |
| Chromatographic Retention Time | Expected to be nearly identical to the deuterated analog. | Expected to be nearly identical to the non-deuterated analog. |
| Chemical Reactivity | Generally considered the same as the deuterated analog for non-bond-breaking processes. | Generally considered the same as the non-deuterated analog for non-bond-breaking processes. |
The near-identical chromatographic behavior and chemical reactivity ensure that the deuterated standard accurately reflects the behavior of the native analyte during analysis. The distinct mass spectrometric signature allows for its unambiguous detection and quantification, making this compound an invaluable tool in modern analytical and research laboratories.
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Routes for Site-Specific Deuteration
The synthesis of 4-Chloro-3-methylphenol-d3 requires precise, site-specific introduction of deuterium (B1214612) atoms onto the aromatic ring. While the parent compound, 4-chloro-3-methylphenol (B1668792), is typically synthesized via the direct chlorination of m-cresol (B1676322), deuteration presents a more complex challenge. chemicalbook.comgoogle.com Current methodologies often rely on acid-catalyzed hydrogen-deuterium (H/D) exchange on the phenol (B47542) ring.
Future research is focused on developing more efficient and highly selective synthetic routes. Novel approaches under investigation include:
Transition-Metal Catalysis: The use of catalysts, such as palladium or iridium, to facilitate C-H activation and subsequent deuteration. This approach offers the potential for high regioselectivity, allowing deuterium to be placed at specific, desired locations on the molecule under milder conditions than traditional acid-catalyzed methods.
Polymer-Supported Reagents: Employing deuterated acid catalysts supported on a solid polymer matrix. This technique simplifies the purification process, as the catalyst can be easily filtered out of the reaction mixture, and can improve the efficiency of the H/D exchange.
Multi-step Synthesis from Deuterated Precursors: Building the molecule from simpler, pre-deuterated building blocks. While potentially a longer process, this route can guarantee the precise location and number of deuterium atoms in the final product, which is crucial for applications requiring high isotopic purity.
These emerging methods aim to increase yield, improve isotopic purity, and reduce the cost and environmental impact of producing this compound, making this important analytical standard more accessible for research.
Advanced Analytical Techniques for Ultra-Trace Detection and Metabolomics
This compound is indispensable as an internal standard for the accurate quantification of its non-deuterated form in complex samples. Advanced analytical techniques are continuously being refined to achieve lower detection limits and to apply these methods to new fields like metabolomics.
Ultra-Trace Detection: Methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) are commonly employed for the detection of chlorophenols. cdc.govresearchgate.net In these analyses, a known quantity of this compound is added to a sample before preparation and analysis. Because the deuterated standard has nearly identical chemical and physical properties to the target analyte, it experiences similar losses during extraction and derivatization and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the native compound to its deuterated analog, analysts can correct for these variations, enabling precise quantification even at ultra-trace levels (ng/L or lower). nih.govresearchgate.net
| Technique | Role of this compound | Achievable Detection Limits |
| GC-MS/MS | Internal standard for isotope dilution | 0.04 - 0.10 µg/L in urine nih.gov |
| HPLC-MS/MS | Internal standard for quantification | 20 ng/mL in fluids cdc.govresearchgate.net |
| SPME-GC-MS | Internal standard for complex matrices | ~0.1 µg/L in water jcsp.org.pk |
Metabolomics Applications: Stable isotope tracing is a powerful technique for elucidating metabolic pathways. nih.govkuleuven.be In this context, this compound can be used as a tracer to study how organisms metabolize the parent compound. Researchers introduce the deuterated version into a biological system (e.g., cell cultures, microorganisms) and use mass spectrometry to track the appearance of the deuterium label in various downstream metabolites. nih.govfiveable.me This allows for the unambiguous identification of metabolic products and provides insights into the biochemical reactions involved in its transformation and degradation. researchgate.net
Integration of this compound in Multi-Residue Environmental Monitoring
4-chloro-3-methylphenol is recognized as an environmental pollutant and is monitored in various matrices, including water, soil, and wastewater. hpc-standards.comepa.gov Multi-residue monitoring programs, which simultaneously analyze for a wide range of pollutants, are essential for efficient environmental assessment. The accuracy of these methods is critically dependent on the use of high-quality internal standards.
The integration of this compound into these multi-residue methods is a key emerging practice. Environmental samples are inherently complex and variable, leading to "matrix effects" that can suppress or enhance the analytical signal of a target compound, leading to inaccurate results. The use of a deuterated internal standard like this compound is the gold standard for mitigating these effects. nih.govresearchgate.net Because the standard co-elutes with the analyte and is affected by the matrix in the same way, it provides a reliable basis for correction, ensuring data quality and comparability across different samples and laboratories. Its use is crucial for regulatory monitoring to ensure compliance with environmental quality standards. nj.gov
Computational Chemistry and Modeling of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. Methods like Density Functional Theory (DFT) are increasingly used to model the properties and reaction mechanisms of phenolic compounds. nih.govresearchgate.netmdpi.com
For this compound, computational modeling can be applied in several key areas:
Predicting Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. This information is valuable for characterizing the synthesized deuterated compound and confirming its structure.
Investigating Reaction Mechanisms: Theoretical models can map out the energy landscape of chemical reactions, identifying transition states and intermediates. This is applied to understand its degradation pathways, such as its reaction with hydroxyl radicals in aqueous solutions. nih.gov
Modeling Kinetic Isotope Effects (KIE): The replacement of hydrogen with deuterium can alter the rate of a chemical reaction. The KIE is the ratio of the rate constant for the non-deuterated reactant to that of the deuterated one. Computational models can predict the KIE for reactions involving the C-D bond cleavage. nih.gov This theoretical insight helps to validate experimentally observed reaction mechanisms and provides a deeper understanding of the role of specific C-H bonds in a reaction.
| Computational Method | Application for this compound | Research Finding |
| Density Functional Theory (DFT) | Structure optimization and energy calculation | Predicts stable molecular geometries and HOMO-LUMO energy gaps. nih.gov |
| DFT with Solvation Models | Modeling reactions in aqueous environments | Elucidates reaction pathways with radicals like OH and H. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed reactions | Predicts kinetic isotope effects in biological transformations. nih.gov |
Role of Deuterated Analogs in Ecotoxicological Pathway Research
While the adverse effects of pollutants are the ultimate concern in ecotoxicology, understanding the underlying pathways of uptake, distribution, biotransformation, and elimination (UDBE) is crucial for risk assessment. Deuterated analogs like this compound are invaluable tools for this purpose, acting as tracers to follow the fate of the contaminant within organisms and ecosystems without solely focusing on the toxicity endpoints. michigan.gov
By introducing this compound into a controlled environmental system (e.g., a microcosm containing soil, water, plants, and microorganisms), researchers can:
Trace Uptake and Bioaccumulation: Track the movement of the labeled compound from the environment into various organisms and quantify its accumulation in different tissues.
Identify Biotransformation Pathways: Use techniques like LC-MS/MS to detect and identify metabolites containing the deuterium label. This provides direct evidence of the biochemical pathways used by organisms to break down or modify the parent compound. nih.gov
Determine Rates of Degradation: Measure the disappearance of the deuterated parent compound and the appearance of labeled metabolites over time to calculate rates of biodegradation and biotransformation.
This pathway-focused research provides critical data for developing more accurate environmental fate models and for understanding how different species handle exposure to this common biocide.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 4-Chloro-3-methylphenol-d3 that researchers must consider during experimental design?
- Answer : Key properties include solubility (3.8 g/L in water at 20°C for the non-deuterated form, though deuterated analogs may require deuterated solvents), melting point (66°C), and stability under light (store away from direct light). These parameters guide solvent selection, storage conditions, and handling protocols .
Q. How can researchers ensure accurate characterization of this compound in synthetic protocols?
- Answer : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity and structural integrity. Cross-reference with certified environmental analysis standards (e.g., CAS 59-50-7) for validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Adhere to hazard codes H314 (skin corrosion) and H335 (respiratory irritation). Use personal protective equipment (PPE), ensure proper ventilation, and follow waste disposal guidelines per UN3437/ADR 6.1-II regulations .
Q. How should researchers prepare stock solutions of this compound for reproducible experimental outcomes?
- Answer : Dissolve in deuterated solvents (e.g., D2O or deuterated DMSO) to maintain isotopic consistency. Verify solubility via gravimetric analysis and use sonication for homogenization .
Advanced Research Questions
Q. How do isotopic substitutions (D vs. H) in this compound influence its chemical reactivity in catalytic studies?
- Answer : Deuterium substitution alters reaction kinetics due to kinetic isotope effects (KIE). Use density functional theory (DFT) to model isotopic impacts on bond dissociation energies and compare experimental KIE values in reactions like dechlorination or hydroxylation .
Q. What advanced analytical techniques are recommended for tracking environmental degradation of this compound?
- Answer : Employ high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to distinguish parent compounds from metabolites. Monitor degradation pathways (e.g., microbial oxidation) in soil/water matrices .
Q. How can researchers assess the photostability of this compound under varying UV exposure conditions?
- Answer : Conduct accelerated photodegradation studies using solar simulators. Quantify degradation products via gas chromatography-mass spectrometry (GC-MS) and correlate results with computational photolysis models (e.g., TD-DFT) .
Q. What strategies mitigate matrix effects when quantifying this compound in complex biological samples?
- Answer : Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard. Optimize sample preparation via solid-phase extraction (SPE) to reduce interference from co-eluting metabolites .
Q. How does the deuteration of 4-Chloro-3-methylphenol affect its partitioning behavior in biphasic systems?
- Answer : Deuterated analogs exhibit slightly lower hydrophobicity (logP) compared to protiated forms. Measure partition coefficients (e.g., octanol-water) via shake-flask methods and validate with molecular dynamics simulations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
